tetrabromidodioxidomolybdate(VI)

描述

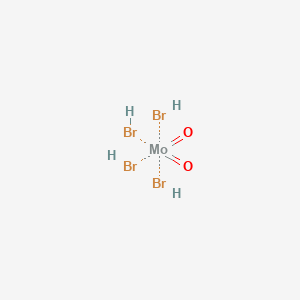

Tetrabromidodioxidomolybdate(VI) is a molybdenum(VI) complex with the formula [MoO₂Br₄]²⁻. It belongs to the family of oxyhalide molybdate complexes, characterized by a central Mo(VI) ion coordinated by two oxo (O²⁻) ligands and four halide ions. The compound typically crystallizes in octahedral geometry, with bromides occupying equatorial positions and oxo groups in axial orientations. Its synthesis involves the reaction of molybdenum trioxide (MoO₃) with hydrobromic acid under controlled conditions, yielding a stable anionic species often isolated as alkali metal or ammonium salts.

Key properties include:

- High solubility in polar solvents (e.g., water, dimethyl sulfoxide).

- Oxidative stability due to the +6 oxidation state of molybdenum.

- Applications in catalysis and materials science, particularly in bromination reactions and as a precursor for molybdenum-based nanomaterials.

属性

分子式 |

Br4H4MoO2 |

|---|---|

分子量 |

451.6 g/mol |

IUPAC 名称 |

dioxomolybdenum;tetrahydrobromide |

InChI |

InChI=1S/4BrH.Mo.2O/h4*1H;;; |

InChI 键 |

NACNLNVYCAZBFS-UHFFFAOYSA-N |

规范 SMILES |

O=[Mo]=O.Br.Br.Br.Br |

产品来源 |

United States |

相似化合物的比较

Tetrachloridodioxidomolybdate(VI) ([MoO₂Cl₄]²⁻)

Structurally analogous to the bromido complex, this chloride variant exhibits distinct differences due to the smaller ionic radius of Cl⁻ (181 pm vs. Br⁻: 196 pm).

| Property | Tetrabromidodioxidomolybdate(VI) | Tetrachloridodioxidomolybdate(VI) |

|---|---|---|

| Molecular Weight | ~524 g/mol | ~331 g/mol |

| Solubility in Water | Moderate (0.5 g/100 mL) | High (2.3 g/100 mL) |

| Thermal Stability | Decomposes at 180°C | Stable up to 220°C |

| Reactivity | Prefers bromination pathways | More electrophilic; chlorination |

The chloride complex is more reactive in electrophilic substitution reactions due to stronger Mo–Cl bonding (bond enthalpy: 315 kJ/mol vs. Mo–Br: 270 kJ/mol) .

Ammonium Molybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

A widely used reagent in analytical chemistry, ammonium molybdate differs significantly in structure and application .

| Property | Tetrabromidodioxidomolybdate(VI) | Ammonium Molybdate Tetrahydrate |

|---|---|---|

| Formula | [MoO₂Br₄]²⁻ | (NH₄)₆Mo₇O₂₄·4H₂O |

| Molybdenum Oxidation | +6 | +6 |

| Primary Use | Catalysis, nanomaterials | Phosphate detection, fertilizers |

| Solubility | Moderate in water | High (83 g/100 mL at 20°C) |

Ammonium molybdate’s heptamolybdate structure enables versatile coordination chemistry, making it a standard reagent for spectrophotometric phosphate analysis .

Molybdenum Trioxide (MoO₃)

MoO₃, a common oxide precursor, lacks halide ligands but shares the +6 oxidation state.

| Property | Tetrabromidodioxidomolybdate(VI) | MoO₃ |

|---|---|---|

| Structure | Octahedral with Br⁻/O²⁻ | Layered orthorhombic lattice |

| Conductivity | Ionic (in solution) | Semiconductor |

| Applications | Bromination catalysts | Electrodes, gas sensors |

MoO₃’s semiconductor properties contrast with the ionic reactivity of halogenated molybdates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。